
Numidargistat
Vue d'ensemble
Description
CB-1158, également connu sous le nom de numidargistat, est un inhibiteur de petite molécule puissant, sélectif et biodisponible par voie orale de l'enzyme arginase. L'arginase est une enzyme immunosuppressive sécrétée par les cellules myéloïdes infiltrantes tumorales, qui épuise l'acide aminé arginine, un nutriment nécessaire à la prolifération des cellules T et des cellules tueuses naturelles. En inhibant l'arginase, CB-1158 vise à soulager l'immunosuppression et à améliorer l'activité des cellules immunitaires dans le microenvironnement tumoral .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de CB-1158 sont exclusives et non divulguées publiquement en détail. Il est connu que CB-1158 est synthétisé par une série de réactions chimiques qui aboutissent à un inhibiteur d'arginase puissant et sélectif. Les méthodes de production industrielle impliquent l'optimisation de ces voies de synthèse afin d'assurer un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
CB-1158 subit principalement des réactions d'inhibition avec l'enzyme arginase. Il a été démontré qu'il inhibait à la fois l'arginase 1 humaine recombinante et l'arginase 2 avec une forte puissance. Les constantes d'inhibition (IC50) pour l'arginase 1 et l'arginase 2 sont respectivement de 98 nM et 296 nM . Le principal produit formé à partir de ces réactions est l'inhibition de l'activité de l'arginase, ce qui entraîne une augmentation des niveaux d'arginine dans le microenvironnement tumoral .
Applications de la recherche scientifique
Il a été démontré qu'il bloquait la suppression immunitaire médiée par les cellules myéloïdes dans le microenvironnement tumoral, améliorant ainsi la prolifération et l'activité des cellules T et des cellules tueuses naturelles . Dans des études précliniques, CB-1158 a démontré une activité antitumorale en tant qu'agent unique et en association avec d'autres thérapies, telles que les inhibiteurs de points de contrôle, la thérapie cellulaire adoptive T, la thérapie cellulaire adoptive NK et les agents chimiothérapeutiques comme la gemcitabine . Ces résultats suggèrent que CB-1158 peut être un traitement efficace pour plusieurs types de cancer et pourrait améliorer les réponses cliniques lorsqu'il est associé aux traitements standards .
Mécanisme d'action
CB-1158 exerce ses effets en inhibant l'enzyme arginase, qui est sécrétée par les cellules myéloïdes infiltrantes tumorales. L'arginase épuise l'acide aminé arginine, qui est essentiel à la prolifération des cellules T et des cellules tueuses naturelles. En inhibant l'arginase, CB-1158 augmente les niveaux d'arginine dans le microenvironnement tumoral, améliorant ainsi la prolifération et l'activité des cellules immunitaires . Ce changement dans le paysage immunitaire vers un environnement pro-inflammatoire contribue à atténuer l'évasion immunitaire médiée par les cellules myéloïdes et à réduire la croissance tumorale .
Applications De Recherche Scientifique
Clinical Trials
Numidargistat is currently undergoing various clinical trials to evaluate its efficacy in treating different cancers. Key findings from these trials include:
- Colorectal Carcinoma : In early-phase studies, this compound demonstrated moderate activity both as a monotherapy and in combination with pembrolizumab (a PD-1 inhibitor). The combination therapy showed a partial response rate of 37%, compared to 3% for monotherapy .
- Other Solid Tumors : Ongoing trials are assessing its effectiveness in advanced solid tumors, with promising preliminary results indicating potential benefits in enhancing immune responses against malignancies .
Efficacy in Tumor Models
Research has shown that this compound can significantly increase the number of tumor-infiltrating cytotoxic T-cells while decreasing myeloid-derived suppressor cells (MDSCs) in murine models. In one study involving CT26 tumor-bearing mice, treatment with this compound led to a notable reduction in tumor growth .
Pharmacokinetics
This compound exhibits a low volume of distribution and a short half-life (approximately 6 hours), necessitating twice-daily dosing to maintain therapeutic levels. Its pharmacokinetic profile indicates low intracellular activity but significant systemic effects on plasma arginine levels .
Comparative Analysis with Other Compounds
The following table summarizes key characteristics of this compound compared to other arginase inhibitors:
Compound Name | Target Enzyme | IC50 (nM) | Clinical Phase | Notes |
---|---|---|---|---|
This compound (CB-1158) | Arginase 1 & 2 | 86 (ARG1), 296 (ARG2) | Phase I/II | Moderate efficacy in colorectal cancer; enhances T-cell activation |
OATD-02 | Dual ARG1/ARG2 | Not specified | Preclinical | Shows promise in targeting both forms of arginase; higher potency anticipated |
Epacadostat | Indoleamine 2,3-dioxygenase | 50-100 | Phase III (terminated) | Focused on immune modulation; limited success reported |
Mécanisme D'action
CB-1158 exerts its effects by inhibiting the enzyme arginase, which is secreted by tumor-infiltrating myeloid cells. Arginase depletes the amino acid arginine, which is essential for the proliferation of T cells and natural killer cells. By inhibiting arginase, CB-1158 increases the levels of arginine in the tumor microenvironment, thereby enhancing the proliferation and activity of immune cells . This shift in the immune landscape towards a pro-inflammatory environment helps to blunt myeloid cell-mediated immune evasion and reduce tumor growth .
Comparaison Avec Des Composés Similaires
CB-1158 est unique par son inhibition puissante et sélective de l'arginase. D'autres composés similaires comprennent des inhibiteurs d'autres enzymes immunosuppressives, telles que les inhibiteurs de l'indoleamine 2,3-dioxygénase (IDO) et les inhibiteurs de la tryptophane 2,3-dioxygénase (TDO). CB-1158 cible spécifiquement l'arginase, ce qui en fait un inhibiteur d'arginase oral de première classe . Cette spécificité et cette puissance distinguent CB-1158 des autres agents d'immunothérapie et mettent en évidence son potentiel en tant que nouveau traitement contre le cancer .
Activité Biologique
Numidargistat, also known as CB-1158 or INCB001158, is a boronic acid derivative that functions primarily as an arginase inhibitor . Its biological activity has garnered significant attention due to its potential role in cancer immunotherapy, particularly in modulating the tumor microenvironment (TME) by inhibiting arginase 1 (ARG1). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical findings, and implications for cancer treatment.
This compound selectively inhibits arginase 1 , an enzyme that catalyzes the hydrolysis of L-arginine to urea and ornithine. This process depletes L-arginine levels in the TME, which is critical for T cell function and proliferation. By inhibiting ARG1, this compound aims to restore L-arginine availability, thereby enhancing anti-tumor immune responses.
Key Mechanisms:
- Inhibition of Immunosuppression : By blocking ARG1 activity, this compound counteracts the immunosuppressive effects typically exerted by tumors.
- Restoration of T Cell Function : Increased levels of L-arginine can enhance T cell activation and proliferation, potentially improving the efficacy of immune checkpoint inhibitors.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates a low volume of distribution and a short half-life (approximately 6 hours), necessitating twice-daily administration. Its intracellular activity has been measured with an IC50 ranging from 32 to 139 µmol/L , indicating moderate potency against ARG1 .
Parameter | Value |
---|---|
Chemical Formula | C11H22BN3O5 |
Role | Arginase Inhibitor |
IC50 (Intracellular) | 32–139 µmol/L |
Half-life | ~6 hours |
Administration Frequency | Twice daily |
Clinical Findings
This compound has been evaluated in several clinical trials, particularly in combination with pembrolizumab, a PD-1 inhibitor. Early results from phase I studies indicate:
- Monotherapy Efficacy : A partial response was observed in 27% of patients treated with this compound alone.
- Combination Therapy Efficacy : When combined with pembrolizumab, the response rate increased to 37% , with overall response rates rising from 3% in monotherapy to 7% in combination therapy.
- Progression-Free Survival : The progression-free survival rate at 6 months was notably higher compared to pembrolizumab alone .
Case Studies
Recent studies have highlighted the effectiveness of this compound in specific cancer types:
- Colorectal Carcinoma : Patients exhibited moderate responses when treated with this compound, suggesting its potential utility in this malignancy.
- Pancreatic Cancer : The involvement of ARG2 in pancreatic cancer metabolism has prompted investigations into dual inhibition strategies that include this compound .
Challenges and Future Directions
Despite promising results, challenges remain regarding the selectivity and potency of arginase inhibitors like this compound. Current research emphasizes:
- Need for Dual Inhibitors : The development of compounds that can inhibit both ARG1 and ARG2 may provide broader therapeutic benefits.
- Balancing Efficacy and Toxicity : Achieving effective inhibition while minimizing hepatotoxicity is crucial for advancing arginase inhibitors into broader clinical use .
Propriétés
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJLMZYUGLJBSO-LAEOZQHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095732-06-0 | |
Record name | Numidargistat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CB-1158 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NUMIDARGISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.